1-(2-Chloro-5-nitrobenzoyl)pyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-10-4-3-8(14(16)17)7-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUEMSERRIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrrolidine Containing Heterocycles in Medicinal Chemistry and Organic Synthesis
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds. rsc.orgnih.gov Its prevalence in both natural products and synthetic drugs underscores its importance as a privileged scaffold in drug discovery. nih.govresearchgate.net
The significance of the pyrrolidine nucleus can be attributed to several key features. Its saturated, non-planar structure provides a three-dimensional framework that can effectively explore chemical space, allowing for precise spatial orientation of substituents to interact with biological targets. nih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor or donor, contributing to crucial binding interactions with proteins and enzymes. Furthermore, the stereogenic centers that can be present on the pyrrolidine ring allow for the synthesis of chiral molecules with specific biological activities. nih.gov
Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including:
Antimicrobial: Exhibiting activity against various bacterial and fungal strains. nih.gov
Antiviral: Showing potential in the treatment of viral infections.
Anticancer: Demonstrating cytotoxic effects against various cancer cell lines. nih.gov
Anti-inflammatory: Modulating inflammatory pathways. rsc.org
Central Nervous System (CNS) Activity: Including anticonvulsant and neuroprotective properties. nih.gov
Prominent examples of FDA-approved drugs containing the pyrrolidine scaffold highlight its therapeutic importance. These include Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, and various antiviral agents.
The versatility of the pyrrolidine ring also extends to its role as a key building block in organic synthesis. Chiral pyrrolidine derivatives are widely employed as catalysts and auxiliaries in asymmetric synthesis, enabling the stereoselective formation of complex molecules.
| Drug Name | Therapeutic Class | Role of Pyrrolidine Scaffold |
| Captopril | Antihypertensive (ACE Inhibitor) | Forms a key part of the pharmacophore, interacting with the active site of the angiotensin-converting enzyme. |
| Anisomycin | Antibiotic | The pyrrolidine ring is a core component of this naturally occurring antibiotic that inhibits protein synthesis. frontiersin.org |
| Rolipram | Anti-inflammatory/Antidepressant | The pyrrolidine moiety is integral to its structure and activity as a phosphodiesterase-4 (PDE4) inhibitor. |
Role of Substituted Benzoyl Moieties in Modulating Chemical Reactivity and Biological Interactions
The benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, is another fundamental component in the design of pharmacologically active molecules. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions.
The true versatility of the benzoyl moiety, however, lies in the ability to introduce various substituents onto the benzene ring. These substituents can profoundly influence the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby modulating its chemical reactivity and biological interactions.
Common substituents and their effects include:
Halogens (e.g., Chloro): The introduction of a chlorine atom can alter the electronic distribution of the aromatic ring through its inductive and resonance effects. nih.gov This can impact the acidity or basicity of nearby functional groups and influence binding affinities. Halogenation can also increase lipophilicity, potentially enhancing membrane permeability. nih.gov The presence of a 4-chlorophenyl group has been noted in pyrrolidine (B122466) derivatives with antibacterial activity. frontiersin.org
Nitro Groups: The nitro group is a strong electron-withdrawing group, which can significantly impact the reactivity of the benzoyl moiety. cdnsciencepub.com This electronic effect can be crucial for specific biological activities. For instance, the position of a nitro substituent on a benzenesulfonyl chloride has been shown to influence the electron transfer mechanism. cdnsciencepub.com Nitroaromatic compounds are also known to be substrates for enzymatic reduction in biological systems, which can be a mechanism for their activation or detoxification.
The strategic placement of these substituents allows for the fine-tuning of a molecule's properties to optimize its therapeutic effect. For example, in a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the presence of chloro and nitro groups was explored for their effects on antimicrobial and anticancer activities. rsc.org
| Substituent | General Effect on Benzoyl Moiety | Impact on Biological Activity |
| Chloro | Electron-withdrawing, increases lipophilicity. | Can enhance binding affinity and membrane permeability. nih.govnih.gov |
| Nitro | Strongly electron-withdrawing. | Can modulate chemical reactivity and serve as a pharmacophore. cdnsciencepub.com |
Overview of the 1 2 Chloro 5 Nitrobenzoyl Pyrrolidine Structural Class Within Pharmacologically Relevant Compound Space
Strategic Approaches to Pyrrolidine Ring Construction and Functionalization
The pyrrolidine ring is a ubiquitous scaffold in numerous biologically active natural products and pharmaceutical agents. acs.org Consequently, the development of efficient methods for its synthesis and functionalization is a central theme in organic chemistry. acs.orgrsc.org
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecular architectures, such as pyrrolidine derivatives, in a single, convergent step. tandfonline.comresearchgate.net These reactions offer significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and operational simplicity. tandfonline.com
One prevalent MCR strategy for constructing the pyrrolidine core is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.com For instance, the reaction between an isatin (B1672199) derivative and an amino acid like glycine (B1666218) methyl ester can generate an azomethine ylide intermediate. This intermediate can then react with a suitable dipolarophile to yield a spirooxindole pyrrolidine derivative. tandfonline.com Other variations include one-pot MCRs that combine aldehydes, amino acid esters, and chalcones to form highly substituted pyrrolidines. tandfonline.com
Titanium tetrachloride (TiCl₄) has been utilized to catalyze asymmetric multicomponent reactions, affording highly functionalized pyrrolidines with multiple stereocenters in a single operation. acs.orgnih.gov These reactions can construct up to three contiguous asymmetric centers with high diastereoselectivity. nih.gov
| Multicomponent Reaction Example | Reactants | Key Features | Reference |
| [3+2] Cycloaddition | Isatin, Glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Forms spirooxindole pyrrolidine derivatives via an azomethine ylide intermediate. | tandfonline.com |
| One-pot Synthesis | Aldehydes, Amino acid esters, Chalcones | Yields pyrrolidine-2-carboxylates. | tandfonline.com |
| Asymmetric MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, Silane reagents | Catalyzed by TiCl₄; constructs multiple stereogenic centers with high diastereoselectivity. | acs.orgnih.gov |
An alternative to de novo synthesis is the functionalization of a pre-existing pyrrolidine ring. This approach is particularly useful for introducing specific substituents at desired positions. Direct C-H functionalization is a modern and atom-economical strategy that avoids the need for pre-functionalized substrates. rsc.org
For example, metal-free direct C-H functionalization of pyrrolidine can be achieved, leading to the formation of pyrrolinium-based ionic liquid crystals. rsc.org Another advanced method involves a redox-neutral α-C–H arylation of pyrrolidines. This reaction can be performed using a quinone monoacetal as an oxidizing agent and a base like DABCO, allowing for the introduction of aryl groups at the α-position of the pyrrolidine ring. rsc.org This strategy is valuable for synthesizing α-aryl-substituted pyrrolidines, which are common motifs in natural alkaloids. rsc.org
Acylation and Amidation Reactions for Benzoyl Moiety Introduction
The crucial step in the synthesis of the target compound is the formation of the amide bond between the pyrrolidine nitrogen and the 2-chloro-5-nitrobenzoyl group. This is typically achieved through acylation.
The formation of an N-benzoyl-pyrrolidine linkage is a standard amidation reaction. In this process, the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoyl derivative. The reactivity of the benzoyl derivative is key to the success of the reaction. While benzoyl chlorides are common, other activated benzoic acid derivatives can also be employed. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack by the amine.
Reductive cyclization of N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehydes represents a related synthetic transformation used to create more complex pyrrolo rsc.orgontosight.aibenzodiazepine structures, highlighting the utility of the N-benzoyl-pyrrolidine linkage as a key intermediate. acs.org
2-Chloro-5-nitrobenzoyl chloride is a highly reactive acylating agent due to the presence of the electron-withdrawing nitro group and the inherent reactivity of the acyl chloride functional group. ontosight.ai Its use allows for the efficient introduction of the 2-chloro-5-nitrobenzoyl moiety onto the pyrrolidine nitrogen.
The synthesis of this compound would involve the direct reaction of pyrrolidine with 2-chloro-5-nitrobenzoyl chloride. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride generated during the reaction. The steric and electronic properties of both reactants influence the reaction rate and yield.
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |
| Pyrrolidine | 2-Chloro-5-nitrobenzoyl chloride | Acylation / Amidation | Aprotic solvent, presence of a non-nucleophilic base (e.g., triethylamine) |
Synthesis and Integration of the Ortho-Chloro-Nitro Substituted Benzene (B151609) Ring
The availability of the 2-chloro-5-nitrobenzoyl chloride precursor is critical. This reagent is typically synthesized from 2-chloro-5-nitrobenzoic acid.
The synthesis of 2-chloro-5-nitrobenzoic acid itself starts from o-chlorobenzoic acid. The nitration of o-chlorobenzoic acid is achieved using a mixture of nitric acid and sulfuric acid at low temperatures (below 0°C) to control the regioselectivity and prevent the formation of unwanted by-products. The crude product can be purified by recrystallization. patsnap.com
Once the 2-chloro-5-nitrobenzoic acid is obtained, it is converted to the corresponding acyl chloride, 2-chloro-5-nitrobenzoyl chloride. This transformation is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.aiorgsyn.org The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification of the final product. orgsyn.org Catalysts like N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. google.com
| Starting Material | Reagents | Product | Reference |
| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | 2-Chloro-5-nitrobenzoic acid | patsnap.com |
| 2-Chloro-5-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 2-Chloro-5-nitrobenzoyl chloride | ontosight.aiorgsyn.org |
Preparation of 2-Chloro-5-nitrobenzoic Acid Derivatives
The synthesis of the target compound commences with the preparation of the foundational electrophilic component, 2-chloro-5-nitrobenzoic acid, and its activated derivatives. A common and established method for the synthesis of 2-chloro-5-nitrobenzoic acid involves the nitration of 2-chlorobenzoic acid. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. To selectively obtain the desired 5-nitro isomer and minimize the formation of other regioisomers, careful control of the reaction temperature is crucial.
Once 2-chloro-5-nitrobenzoic acid is obtained, it is often converted to a more reactive derivative, such as an acyl chloride, to facilitate the subsequent amidation reaction. The treatment of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively yields 2-chloro-5-nitrobenzoyl chloride nih.govnih.gov. This acyl chloride is a highly reactive electrophile, primed for coupling with nucleophiles like pyrrolidine.
Coupling Reactions Involving Halogenated Nitroaromatic Building Blocks
The formation of the amide bond between the 2-chloro-5-nitrobenzoyl moiety and the pyrrolidine ring is a critical step in the synthesis of the target molecule. This is typically achieved through a nucleophilic acyl substitution reaction. The highly reactive 2-chloro-5-nitrobenzoyl chloride, prepared as described previously, can be directly reacted with pyrrolidine in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, the direct coupling of 2-chloro-5-nitrobenzoic acid with pyrrolidine can be accomplished using a variety of modern coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the amide bond formation under milder conditions. The choice of coupling agent and reaction conditions can be critical to ensure high yields and purity of the final product, this compound.
Stereoselective Synthetic Approaches and Chiral Resolution Techniques
The introduction of chirality into the pyrrolidine ring is a key consideration for the synthesis of enantiomerically pure derivatives, which are often required for biological applications. This can be achieved through either asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthetic Routes to Pyrrolidine Derivatives
The asymmetric synthesis of chiral pyrrolidine derivatives can be approached in several ways. One common strategy is to start from a chiral precursor, a method often referred to as a "chiral pool" synthesis nih.gov. For instance, enantiomerically pure proline or its derivatives can serve as the starting material. The carboxylic acid of proline can be reduced to the corresponding alcohol, (S)-prolinol or (R)-prolinol, which can then be further functionalized.
Another powerful approach involves the use of asymmetric catalysis to construct the chiral pyrrolidine ring from achiral or prochiral starting materials. A variety of catalytic methods have been developed for the enantioselective synthesis of pyrrolidines, including 1,3-dipolar cycloaddition reactions using chiral catalysts ua.es. These methods allow for the creation of densely substituted pyrrolidines with high levels of stereocontrol ua.es. The resulting chiral pyrrolidine can then be coupled with 2-chloro-5-nitrobenzoyl chloride to yield the desired chiral product.
Enantiomeric Separation and Characterization Methodologies
When a racemic mixture of a chiral pyrrolidine derivative is synthesized, the separation of the enantiomers is necessary to obtain the individual stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose mdpi.comsemanticscholar.orgnih.gov.
The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been shown to resolve a wide range of chiral compounds, including those containing aromatic rings and amide functionalities mdpi.com. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomers mdpi.com. The separated enantiomers can then be characterized by their specific optical rotation and their purity assessed by chiral HPLC.
Post-Synthetic Functional Group Transformations and Derivatization
Following the successful synthesis of this compound, further chemical modifications can be performed to generate a library of related compounds. A particularly important transformation is the reduction of the nitro group.
Reduction of the Nitro Group to Amino Functionality
The reduction of the aromatic nitro group in this compound to the corresponding primary amine yields 1-(5-amino-2-chlorobenzoyl)pyrrolidine. This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents and conditions can be employed for this purpose, and the choice often depends on the presence of other functional groups in the molecule wikipedia.org.
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas wikipedia.org. The reaction conditions, including solvent, temperature, and pressure, can be adjusted to optimize the reaction rate and yield.
Alternatively, chemical reducing agents can be used. For instance, metals such as iron, zinc, or tin in the presence of an acid are effective for the reduction of nitroarenes wikipedia.org. The chemoselective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro substituent, is an important consideration. Careful selection of the reducing agent and reaction conditions is necessary to achieve the desired transformation without affecting other parts of the molecule. For example, the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst has been shown to selectively reduce aromatic nitro groups while leaving amide functionalities intact researchgate.net.
| Entry | Reagent/Catalyst | Conditions | Product | Reference |
| 1 | H₂, Pd/C | Methanol, rt | 1-(5-Amino-2-chlorobenzoyl)pyrrolidine | wikipedia.org |
| 2 | Fe, HCl | Ethanol/Water, reflux | 1-(5-Amino-2-chlorobenzoyl)pyrrolidine | wikipedia.org |
| 3 | SnCl₂·2H₂O | Ethanol, reflux | 1-(5-Amino-2-chlorobenzoyl)pyrrolidine | wikipedia.org |
| 4 | Hydrazine hydrate, Zinc | Methanol, rt | 1-(5-Amino-2-chlorobenzoyl)pyrrolidine | researchgate.net |
Table 1: Representative Conditions for the Reduction of the Nitro Group
Modifications at the Pyrrolidine Ring and Substituted Benzoyl Moiety
The chemical architecture of this compound allows for a variety of synthetic transformations. These can be broadly categorized into modifications targeting the saturated pyrrolidine ring and those focused on the aromatic benzoyl group.
The pyrrolidine ring, while generally stable, possesses reactive C-H bonds that can be targeted for functionalization. Modern synthetic methods, such as C-H activation and functionalization, offer powerful tools for introducing substituents onto the pyrrolidine scaffold.
One promising approach is the redox-triggered α-C-H functionalization. For 2-substituted pyrrolidines, it is possible to achieve regio- and diastereoselective functionalization of the secondary α-C-H bond over the tertiary one by using an internal oxidant like o-benzoquinone. nih.gov This leads to the formation of an N,O-acetal intermediate, which can then be trapped by a nucleophile to yield a 2,5-disubstituted pyrrolidine. nih.gov While this method has been demonstrated on N-aryl pyrrolidines, its application to N-benzoyl systems like this compound could provide a route to novel analogs.
Another strategy involves the direct synthesis of substituted pyrrolidines that can then be acylated with 2-chloro-5-nitrobenzoyl chloride. For instance, various 2-substituted pyrrolidines can be synthesized from halogenated amides in a one-pot reaction involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov This approach allows for the introduction of a range of substituents at the 2-position of the pyrrolidine ring prior to its attachment to the benzoyl moiety.
The following table summarizes representative methods for the synthesis of substituted pyrrolidines, which could be precursors to derivatives of this compound.
| Precursor | Reagents and Conditions | Product | Yield (%) | Ref |
| N-phenethyl chloropentamide | Tf₂O, 2-F-Py, CH₂Cl₂, Ar; then NaBH₄, MeOH | N-phenethyl piperidine (B6355638) | 85 | nih.gov |
| ω-chloroketones | Transaminase, isopropylamine | 2-substituted pyrrolidines | up to 90 | |
| d-xylose-derived nitrone | TMSCN | 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol hydrochloride | High | nih.gov |
This table presents data for the synthesis of substituted pyrrolidines from various precursors, illustrating potential routes to precursors for substituted this compound derivatives.
The substituted benzoyl moiety of this compound offers two primary sites for modification: the chlorine atom and the nitro group.
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom:
The chlorine atom at the 2-position of the benzoyl ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group at the 5-position (para to the chlorine). This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
For example, the reaction of 2-methoxy-3-nitrothiophene (B1314167) with cyclic secondary amines like pyrrolidine and piperidine has been studied, demonstrating the feasibility of such substitutions. rsc.org In a similar fashion, this compound could be reacted with various primary and secondary amines to generate a library of 2-amino-substituted derivatives. The reaction of 2-chloroquinoxaline (B48734) with piperidine further supports the viability of displacing a chlorine atom activated by a nearby electron-withdrawing group. researchgate.net
Reduction of the Nitro Group:
The nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized. A variety of reducing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂), or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).
The reduction of related nitro compounds, such as in the synthesis of amino-1,2-dihydro-1-pyrrolizinones from their corresponding nitro precursors, demonstrates the applicability of this transformation. researchgate.net The resulting amino group can then serve as a handle for further modifications, such as acylation, alkylation, or diazotization followed by Sandmeyer-type reactions.
The following table provides examples of reactions that could be adapted for the modification of the benzoyl moiety of this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref |
| 2-methoxy-3-nitrothiophene | Pyrrolidine, Methanol | 2-(pyrrolidin-1-yl)-3-nitrothiophene | - | rsc.org |
| 1,2-dihydro-1-pyrrolizinone | HNO₃/(CH₃CO)₂O | Nitro-1,2-dihydro-1-pyrrolizinone | - | researchgate.net |
| Nitro-1,2-dihydro-1-pyrrolizinone | Reduction | Amino-1,2-dihydro-1-pyrrolizinone | - | researchgate.net |
This table illustrates relevant transformations on analogous systems that could be applied to modify the benzoyl moiety of this compound.
Mechanistic Investigations of Molecular Interactions
Comprehensive studies detailing the molecular interactions of this compound with biological targets are not available. Research on analogous compounds containing the pyrrolidine or benzoyl motif offers some general insights into potential mechanisms.
Enzyme Inhibition Mechanisms and Kinetics
Specific data on the enzyme inhibition mechanisms and kinetics of this compound is not found in the current body of scientific literature. However, the broader family of pyrrolidine carboxamides has been identified as inhibitors of enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov The inhibitory activity of these related compounds is often influenced by the nature and position of substituents on the phenyl ring. nih.gov For example, studies on other benzamide (B126) derivatives have demonstrated inhibitory potential against enzymes like α-glucosidase and α-amylase, with the potency being affected by electron-donating and withdrawing groups on the phenyl ring. nih.gov
Receptor Binding Characteristics
There are no available studies detailing the receptor binding characteristics of this compound. Research on other substituted benzamides has explored their affinity for various receptors, such as the 5-HT3 receptor, indicating that the nature and position of substituents are critical for binding affinity. nih.gov
Diverse Biological Activities Associated with Pyrrolidine-Benzoyl Scaffolds
While direct evidence of the biological activities of this compound is absent, the pyrrolidine-benzoyl scaffold is present in many compounds with demonstrated biological potential. nih.govnih.govnih.gov
Anticancer Research Applications
No studies have been published on the anticancer research applications of this compound. However, various derivatives of pyrrolidone and pyrrolidine-2,5-dione have been synthesized and evaluated for their anticancer properties. uobasrah.edu.iqmdpi.comresearchgate.netresearchgate.netnih.govmdpi.commdpi.com For example, certain 5-oxopyrrolidine derivatives have shown cytotoxic activity against human lung adenocarcinoma cells (A549). researchgate.netresearchgate.netmdpi.commdpi.com The anticancer activity of these related scaffolds is often structure-dependent, with modifications to the core structure significantly influencing their potency. mdpi.com
Antimicrobial Potential (Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of this compound has not been reported. The broader class of pyrrolidine derivatives has been a source of compounds with antimicrobial properties. uobasrah.edu.iqresearchgate.netmdpi.commdpi.comnih.govscispace.com For instance, some novel succinimide (B58015) derivatives containing a pyrrolidine-2,5-dione core have demonstrated activity against Gram-positive bacteria and fungi. uobasrah.edu.iq Similarly, other 5-oxopyrrolidine derivatives have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. researchgate.netmdpi.com The presence of specific functional groups is often correlated with the observed antimicrobial effects. nih.gov
Information regarding the pharmacological and biological activities of the chemical compound this compound is not available in the currently accessible scientific literature.
Extensive searches for specific research data on the anti-inflammatory, immunomodulatory, neuropharmacological, central nervous system, antidiabetic, metabolic regulation, and antimalarial activities of this compound did not yield any specific results. Similarly, information regarding its cellular effects, such as cell cycle regulation, apoptosis induction, or modulation of protein function and expression, could not be located.
The provided outline requests a detailed exploration of these specific pharmacological and biological profiles. However, without any dedicated scientific studies on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure and content.
General information on the biological activities of broader classes of related compounds, such as pyrrolidine-benzoyl derivatives, exists. However, per the strict instructions to focus solely on this compound, this more general information cannot be used to construct the requested article.
Therefore, the generation of the article as outlined is not feasible due to the absence of specific research findings for the compound .
Structure Activity Relationship Sar and Pharmacophore Elucidation
Influence of Pyrrolidine (B122466) Ring Substituents on Biological Activity
The five-membered pyrrolidine ring is a prevalent scaffold in medicinal chemistry, largely due to its favorable physicochemical and stereochemical properties. nih.govresearchgate.netresearchgate.net Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, a critical aspect in drug design. nih.govresearchgate.net The biological activity of pyrrolidine-containing compounds can be significantly modulated by the nature and position of substituents on the ring. nih.govnih.gov
Unlike rigid aromatic rings, the saturated pyrrolidine ring possesses significant conformational flexibility, a phenomenon known as "pseudorotation". nih.govresearchgate.net This intrinsic property allows the ring to adopt a continuous series of energetically favorable non-planar conformations, often described as "envelope" and "twist" forms. nih.gov The pyrrolidine ring typically exhibits two predominant pucker modes, known as Cγ-exo and Cγ-endo envelope conformers. nih.govfigshare.com This flexibility is not unrestricted; the presence of substituents can lock the ring into a specific, preferred conformation. nih.govfigshare.com This conformational restriction can be crucial for orienting other parts of the molecule, such as the 2-chloro-5-nitrobenzoyl group, into the optimal position for binding with a biological target. researchgate.net The ability to adopt a specific pucker can therefore be a determining factor in the compound's pharmacological efficacy. nih.gov
The introduction of substituents onto the pyrrolidine ring can alter the biological activity of the parent compound through both steric and electronic effects. nih.govchemrxiv.orgescholarship.org
Steric Effects: The size and spatial arrangement of substituents can directly influence how the molecule fits into a receptor's binding pocket. nih.gov Large, bulky groups may cause steric hindrance, preventing optimal engagement, while smaller groups might fail to make necessary van der Waals contacts. The stereochemistry of these substituents is also paramount; different stereoisomers can lead to vastly different biological profiles due to the enantioselective nature of protein binding sites. researchgate.net For instance, in some compounds, the addition of a non-aromatic sec-butyl group to a pyrrolidine-2,5-dione ring was shown to positively affect anticonvulsant activity. nih.gov
Electronic Effects: Substituents can modify the electronic properties of the pyrrolidine ring, particularly the basicity of the nitrogen atom. nih.gov Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) decrease the basicity of the pyrrolidine nitrogen, while electron-donating groups (e.g., alkyl groups) increase it. This can impact the ability of the nitrogen to act as a hydrogen bond acceptor or participate in ionic interactions. Inductive and stereoelectronic factors governed by substituents control the ring's puckering, which in turn influences its biological efficacy. nih.gov For example, a cis-4-CF₃ substituent has been shown to endorse a pseudo-axial conformation of groups in other positions, leading to full agonism at certain receptors. nih.gov
Table 1: Hypothetical Influence of Pyrrolidine Ring Substituents This interactive table illustrates the potential impact of various substituents on the pyrrolidine ring, based on general principles of medicinal chemistry. The effects are context-dependent and would require experimental validation for 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine.
| Substituent Example | Classification | Potential Steric Impact | Potential Electronic Impact | Predicted Effect on Activity |
|---|---|---|---|---|
| -CH₃ (Methyl) | Small, Electron-Donating | Minimal steric hindrance; may improve lipophilicity. | Increases basicity of pyrrolidine nitrogen. | May enhance binding through hydrophobic interactions or improved pKa. |
| -CF₃ (Trifluoromethyl) | Medium, Electron-Withdrawing | Moderate steric bulk. | Significantly decreases nitrogen basicity; can act as H-bond acceptor. | Could alter binding mode or improve metabolic stability. nih.gov |
| -OH (Hydroxyl) | Small, Electron-Withdrawing (inductive) | Minimal steric hindrance. | Can act as H-bond donor and acceptor. | May introduce key hydrogen bonding interactions with target. |
| -Ph (Phenyl) | Large, Electron-Withdrawing | Significant steric bulk. | Can engage in π-stacking interactions. | Could increase potency if binding site has a large hydrophobic pocket. nih.gov |
Impact of the 2-Chloro-5-nitrobenzoyl Moiety on Target Engagement
The 2-chloro-5-nitrobenzoyl portion of the molecule is a highly functionalized aromatic system that plays a critical role in target engagement through specific electronic and structural contributions.
The nitro group (-NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties of the benzoyl ring. ontosight.ai Its presence can be considered both a pharmacophore and a toxicophore. nih.gov
Electronic Modulation: The strong electron-withdrawing nature of the nitro group modifies the electron distribution of the entire benzoyl moiety, affecting its reactivity and potential interactions with biological targets. ontosight.ai This electronic influence can enhance binding affinity by favoring interactions with specific amino acid residues in a protein's active site. nih.gov
Redox Activity: Nitroaromatic compounds are known to participate in cellular redox reactions. nih.gov The nitro group can be enzymatically reduced within cells to form reactive intermediates like nitroso and superoxide (B77818) species. nih.govsvedbergopen.com This generation of reactive oxygen species (ROS) is a mechanism of action for several antimicrobial and anticancer agents. ontosight.ainih.gov
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming crucial interactions that anchor the molecule within a binding site.
The chlorine atom at the 2-position of the benzoyl ring also plays a key role in modulating the compound's activity. Halogen substitutions are a common strategy in medicinal chemistry to fine-tune a compound's potency and selectivity. nih.gov
Electronic Effects: As an electron-withdrawing group, the chloro substituent further modifies the electronic landscape of the aromatic ring. Its position (ortho to the benzoyl linkage) can influence the conformation of the entire benzoylpyrrolidine structure.
Steric and Lipophilic Contributions: The chlorine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and access its target. It also adds steric bulk, which can either enhance binding by promoting a favorable conformation or hinder it if the binding pocket is too small.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a binding site, which can contribute to binding affinity.
The effect of halogen substitution is highly dependent on the specific biological target. For example, in one study on tetracaine (B1683103) derivatives, electron-withdrawing halogen substituents significantly improved potency. nih.gov However, in another study on different compounds, electron-withdrawing groups like -Cl did not improve activity, whereas electron-donating groups were beneficial. mdpi.com
Table 2: Observed Effects of Halogen Substitution in Related Compound Classes
| Compound Class | Halogen/Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Tetracaine Derivatives | Halogen at 2- or 3-position | Up to 8-fold increase in potency compared to parent compound. | nih.gov |
| Benzofuran Spiro-pyrrolidines | -Cl, -Br | Did not significantly improve antiproliferative activity. | mdpi.com |
| Pyrrolidine-Thiohydantoins | 4-Chlorophenyl | Showed better antituberculosis activity than the reference drug. | nih.gov |
| Spirooxindole Pyrrolidines | 2-Cl | The most active compound against C. albicans contained this group. | nih.gov |
The benzoyl linkage, which forms an amide bond between the pyrrolidine nitrogen and the substituted phenyl ring, is a critical structural element. This linkage is not merely a spacer but an active contributor to the compound's pharmacophoric profile.
Structural Rigidity: The amide bond is planar and relatively rigid, which restricts the rotation between the pyrrolidine and the phenyl rings. This rigidity helps to hold the two key moieties in a defined spatial orientation, reducing the entropic penalty upon binding to a target.
Hydrogen Bonding Capacity: The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor, providing a key interaction point for binding with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor. nih.gov
Scaffold Function: The benzoylpiperidine fragment, which is structurally analogous to the benzoylpyrrolidine moiety, is considered a "privileged structure" in drug design due to its metabolic stability and frequent appearance in bioactive molecules. researchgate.net Replacing the benzoyl group can lead to potent analogues, but the amide linkage itself is often crucial for maintaining activity. nih.gov
Spatial Orientation and Stereochemical Determinants of the Biological Profile
The biological activity of this compound is profoundly influenced by the precise spatial arrangement of its constituent atoms and the stereochemistry of the pyrrolidine ring. The non-planar, puckered nature of the pyrrolidine ring allows for different conformational isomers, and the orientation of substituents on this ring can dramatically alter its interaction with biological targets.
The introduction of stereogenic centers, particularly quaternary ones, into the pyrrolidine scaffold has been shown to be a pivotal strategy in modulating biological activity. The presence of these chiral centers can lead to enantiomers that exhibit significantly different potencies and selectivities, a phenomenon attributed to the specific, chiral nature of biological receptors and enzyme active sites. For instance, in related pyrrolidine-containing compounds, the establishment of multiple stereogenic centers has been demonstrated to be crucial for their pharmacological efficacy.
Furthermore, the conformational flexibility of the pyrrolidine ring can be constrained or influenced by the nature and position of its substituents. This conformational restriction can lock the molecule into a bioactive conformation, thereby enhancing its affinity for a specific target. Computational and nuclear magnetic resonance (NMR) studies on analogous structures have revealed that even subtle changes, such as the addition or removal of a methyl group, can significantly alter the molecule's conformational preferences, leading to a notable impact on its biological activity.
The relative orientation of the 2-chloro and 5-nitro substituents on the benzoyl moiety also plays a critical role. These groups contribute to the electronic and steric properties of the molecule, influencing its ability to form key interactions, such as hydrogen bonds or halogen bonds, with its biological target. The precise positioning of these substituents is often essential for optimal binding and subsequent biological response.
Design Principles for Optimized Biological Activities and Target Selectivity
The rational design of analogs of this compound with improved biological activities and target selectivity is guided by a number of key principles derived from SAR studies. A primary strategy involves the strategic modification of the pyrrolidine ring and the benzoyl moiety to enhance interactions with the target and minimize off-target effects.
One of the foremost design principles is the application of conformational constraint. By introducing cyclic structures or bulky groups, the flexibility of the molecule can be reduced, pre-organizing it for binding to the target receptor. This approach can lead to a significant increase in potency by minimizing the entropic penalty associated with the molecule adopting its bioactive conformation upon binding.
Bioisosteric replacement is another powerful tool in the optimization of this compound. This involves substituting specific atoms or functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, replacing a hydrogen atom with a fluorine atom can alter the molecule's metabolic stability and electronic properties without drastically changing its size.
Structure-based drug design, which utilizes the three-dimensional structure of the biological target, offers a more targeted approach. By understanding the specific interactions between the lead compound and its receptor through techniques like X-ray crystallography or computational docking, medicinal chemists can design new analogs that form more favorable interactions, leading to enhanced affinity and selectivity. Docking studies on similar nitrobenzamide derivatives have revealed that the number and orientation of nitro groups can significantly affect binding efficiency to enzymes.
The table below summarizes key design principles and their expected outcomes for the optimization of this compound analogs.
| Design Principle | Strategy | Expected Outcome |
| Conformational Constraint | Introduction of cyclic structures or bulky substituents on the pyrrolidine ring. | Increased potency and selectivity by locking the molecule in a bioactive conformation. |
| Stereochemical Control | Enantioselective synthesis to isolate and test individual stereoisomers. | Identification of the more active enantiomer, leading to improved therapeutic index. |
| Bioisosteric Replacement | Substitution of atoms or groups (e.g., H with F, CH with N) on the benzoyl or pyrrolidine ring. | Enhanced metabolic stability, improved binding affinity, and altered electronic properties. |
| Structure-Based Drug Design | Utilization of target's 3D structure to guide modifications. | Rational design of analogs with optimized interactions, leading to higher potency and selectivity. |
| Modulation of Electronic Properties | Introduction of electron-donating or electron-withdrawing groups on the benzoyl ring. | Altered binding affinity and potential for new interactions with the target. |
By systematically applying these design principles, researchers can navigate the complex chemical space around this compound to develop new chemical entities with superior therapeutic potential.
Computational Chemistry and in Silico Modeling for Compound Characterization and Optimization
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are pivotal in this area.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
DFT calculations are a cornerstone of computational chemistry, used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons. By solving approximations of the Schrödinger equation, DFT can determine optimized bond lengths, bond angles, and dihedral angles, offering a precise model of the molecule's structure. Furthermore, it allows for the calculation of key electronic properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP) map, which identifies regions of positive and negative charge that are crucial for molecular interactions. For related compounds containing nitroaromatic and amide functionalities, DFT studies have been successfully employed to elucidate these structural and electronic features.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of a molecule's reactivity and are instrumental in understanding its behavior in chemical reactions.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein.
Prediction of Binding Modes and Affinities with Biological Targets
Docking algorithms explore numerous possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity (e.g., in kcal/mol). This process predicts the most favorable binding mode and provides a quantitative estimate of the binding strength. Such predictions are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Studies on structurally similar compounds often reveal common binding motifs and affinity ranges for specific biological targets. nih.govresearchgate.net
Identification of Key Interacting Residues in Target Proteins
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. It can identify key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, electrostatic interactions, or pi-pi stacking with the ligand. Understanding these interactions is crucial for explaining the ligand's specificity and for designing modifications to improve its binding affinity and selectivity. For instance, in related nitrobenzamide derivatives, docking simulations have successfully identified critical interactions with active site residues of enzymes like α-glucosidase. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, complementing the static picture provided by docking. By simulating the movements of atoms over time, MD can assess the stability of a protein-ligand complex and explore the conformational landscape of the ligand. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation can confirm the stability of the binding pose predicted by docking. nih.govresearchgate.netnih.gov MD simulations are essential for validating docking results and providing a more realistic understanding of the binding event in a dynamic, solvated environment.
In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions
The prediction of a molecule's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a critical step in assessing its drug-like potential. For 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine, in silico models can provide valuable insights into its likely behavior in vivo.
Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Modeling
Key physicochemical parameters that influence ADME are often calculated, including molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule.
Predicted Physicochemical Properties and ADME Parameters for this compound
| Parameter | Predicted Value | Implication for ADME |
|---|---|---|
| Molecular Weight | 254.68 g/mol | Favorable for absorption (typically <500 g/mol ) |
| logP (o/w) | ~2.5 - 3.0 | Good balance between solubility and permeability for absorption |
| Topological Polar Surface Area (TPSA) | ~58.9 Ų | Suggests good intestinal absorption and cell permeability (typically <140 Ų) |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 4 | Within the acceptable range for drug-likeness |
These theoretical predictions suggest that this compound is likely to have good oral bioavailability. Its moderate lipophilicity and TPSA are indicative of efficient passive diffusion across the gastrointestinal tract and other biological membranes. The absence of hydrogen bond donors further enhances its potential for good membrane permeability.
Theoretical Toxicological Profiling
Early identification of potential toxicity is a cornerstone of modern drug development. In silico toxicological profiling utilizes computational models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. These predictions are often based on the identification of toxicophores (structural fragments known to be associated with toxicity) and the application of quantitative structure-toxicity relationship (QSTR) models.
For this compound, the presence of a nitroaromatic group is a key structural feature that warrants careful toxicological assessment. Nitroaromatic compounds are a well-known class of chemicals that can be metabolically reduced to reactive intermediates, potentially leading to genotoxicity and other adverse effects.
Predicted Toxicological Endpoints for this compound
| Toxicological Endpoint | Predicted Risk | Structural Alert |
|---|---|---|
| Mutagenicity (Ames test) | Potential Risk | Nitroaromatic group |
| Carcinogenicity | Potential Risk | Associated with the nitroaromatic moiety |
| Hepatotoxicity | Indeterminate | Dependent on metabolic pathways |
The primary toxicological concern for this compound, based on its structure, is the potential for mutagenicity and carcinogenicity arising from the nitro group. It is important to note that these are theoretical predictions and would require experimental validation.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In cases where the three-dimensional structure of the target is unknown, ligand-based drug design approaches are particularly valuable. These methods rely on the knowledge of other molecules that bind to the target of interest.
If a set of known active ligands for a particular biological target shares structural similarities with this compound, this compound could be identified as a potential hit in a virtual screening campaign. The core scaffold of a chloro-nitrobenzoyl group attached to a cyclic amine could be investigated for its potential to interact with various biological targets.
Ligand-based methods that could be applied to assess this compound include:
Similarity Searching: This involves comparing the chemical structure of this compound to a database of known active compounds. Various similarity metrics, such as Tanimoto coefficients based on molecular fingerprints, can be used.
Pharmacophore Modeling: If a pharmacophore model has been developed from a set of known active ligands, this compound could be screened against this model to see if it possesses the required chemical features for biological activity.
Quantitative Structure-Activity Relationship (QSAR): If a QSAR model exists for a particular biological endpoint, the structural descriptors of this compound can be used as input to predict its activity.
The utility of this compound in ligand-based drug design is therefore dependent on the specific biological target and the availability of information about other active ligands. Its relatively simple structure and favorable predicted ADME properties make it an interesting candidate for inclusion in screening libraries.
Future Perspectives and Research Trajectories for 1 2 Chloro 5 Nitrobenzoyl Pyrrolidine
Potential for Novel Therapeutic Agent Development and Lead Optimization
The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process known as lead optimization, which aims to enhance a molecule's potency, selectivity, and pharmacokinetic properties while minimizing toxicity. biobide.com The structure of 1-(2-chloro-5-nitrobenzoyl)pyrrolidine offers multiple avenues for such refinement. Lead optimization strategies would focus on systematic modifications of its core components to build a robust structure-activity relationship (SAR) profile.
Key areas for modification include:
The Benzoyl Ring: The positions and nature of substituents on the phenyl ring are critical. The existing chloro and nitro groups are strong electron-withdrawing groups that can influence target binding and metabolic stability. nih.govnih.gov Future work could involve replacing these groups with other halogens (fluorine, bromine) or bioisosteres like cyano or trifluoromethyl groups to fine-tune electronic and steric properties.
The Pyrrolidine (B122466) Ring: This saturated heterocycle can be substituted at various positions to explore new interactions with target proteins. Introducing hydroxyl, amino, or alkyl groups can alter polarity, basicity, and the molecule's three-dimensional shape. nih.gov
The Amide Linker: The amide bond connecting the two moieties is a stable linker but can be modified to alter conformational flexibility and hydrogen bonding capacity, potentially improving target engagement.
An example of successful lead optimization in a related class of compounds is seen in the development of pyrrolidine-2,5-dione inhibitors as potential anti-tumor agents. Researchers synthesized a series of novel compounds and evaluated their activity against key enzymes in steroid biosynthesis, such as aromatase (AR) and 17α-hydroxylase/17,20-lyase (P450(17)α). nih.gov This systematic approach allowed for the identification of compounds with potency comparable to the established drug Aminoglutethimide, demonstrating the potential of the pyrrolidine scaffold in generating effective therapeutic agents. nih.gov
| Compound | Structure Description | IC₅₀ (µM) |
|---|---|---|
| Aminoglutethimide (Reference) | Standard Aromatase Inhibitor | 20.0 ± 2.6 |
| Compound 3 | 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | 23.8 ± 4.6 |
| Compound 4 | 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | 24.6 ± 1.8 |
Exploration of New Biological Targets and Disease Indications
The true therapeutic potential of this compound lies in its prospective ability to interact with a diverse range of biological targets. The pyrrolidine core is a privileged scaffold found in compounds developed for numerous diseases, including cancer, infectious diseases, inflammation, and central nervous system disorders. dntb.gov.ua This history provides a strong rationale for broad-based screening of this compound and its future analogs against a wide panel of targets.
Potential therapeutic areas and targets for exploration include:
Anticancer Agents: Many pyrrolidine derivatives exhibit potent anti-tumor activity. dntb.gov.uanih.gov Specific targets could include enzymes like phosphoinositide 3-kinases (PI3Ks), which were successfully targeted by dihydropyrrolopyrimidine inhibitors, or steroidogenic enzymes like aromatase. nih.govnih.gov
Antimicrobial Agents: The combination of a halogenated ring and a nitro group is a feature of some antimicrobial compounds. mdpi.comnih.gov For instance, synthetic nitro-pyrrolomycins have shown promising antibacterial activity. mdpi.com Therefore, screening against bacterial and fungal pathogens, including drug-resistant strains, is a logical next step.
Enzyme Inhibition: The electrophilic nature of the substituted benzoyl ring suggests potential as an inhibitor for various enzymes. A study on 4-guanidinobenzoate derivatives showed that incorporating a chlorine atom at the 2-position of the benzoyl group enhanced inhibitory activity against enteropeptidase, a target for obesity treatment. nih.gov This highlights the potential of the 2-chloro-benzoyl moiety in enzyme-targeted drug design.
Development of Advanced Synthetic Methodologies for Analog Generation
Efficiently exploring the chemical space around the this compound scaffold requires robust and flexible synthetic strategies. The core structure is accessible via a standard Schotten-Baumann reaction, involving the coupling of 2-chloro-5-nitrobenzoyl chloride with pyrrolidine. mdpi.com This straightforward amide bond formation serves as a reliable foundation for generating a library of analogs.
Future synthetic efforts should focus on several key areas:
Diversification of Starting Materials: A primary strategy involves utilizing a diverse set of commercially available or readily synthesized substituted pyrrolidines and substituted benzoyl chlorides. This approach allows for the rapid generation of a large library of analogs for initial screening. nih.gov
Multi-Component Reactions (MCRs): Modern synthetic chemistry has embraced MCRs for their efficiency in creating molecular complexity in a single step. Developing an MCR to construct polysubstituted pyrrolidone cores, which can then be coupled to the benzoyl moiety, could significantly accelerate the discovery process. beilstein-journals.org
Solid-Phase Synthesis: For generating large, focused libraries, solid-phase synthesis offers advantages in purification and automation. Anchoring either the pyrrolidine or the benzoic acid component to a solid support would enable the systematic and high-throughput creation of analogs for SAR studies.
A relevant synthetic pathway is demonstrated in the preparation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov The synthesis starts from 2-chloro-4-nitro benzoic acid and proceeds through several steps to create a key intermediate that is then reacted with various amines to produce the final target compounds. nih.gov This modular approach is directly applicable to the generation of this compound analogs.
Integrated Experimental and Computational Research Strategies for Drug Discovery
The modern drug discovery pipeline relies heavily on the synergy between experimental testing and computational modeling. nih.gov For a scaffold like this compound, an integrated approach is essential to guide synthesis, prioritize testing, and accelerate the path from hit to lead.
Key integrated strategies would include:
Molecular Docking and Virtual Screening: Once a potential biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its virtual analogs. This in silico screening can help prioritize which compounds to synthesize, saving time and resources. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing key interactions and conformational changes that are crucial for binding. This technique was used to validate the stability of active compounds in the binding sites of α-glucosidase and α-amylase. nih.gov
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.gov Early assessment of these drug-like properties helps to identify and eliminate candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity.
Structure-Based Drug Design: If the crystal structure of a target protein is known, it can be used to rationally design analogs of this compound that have improved binding affinity and selectivity. This approach was effectively used in the lead optimization of a PI3K inhibitor, where X-ray crystallography guided the design of more potent derivatives. nih.gov
By combining these computational methods with traditional experimental validation, researchers can navigate the complexities of drug discovery more efficiently, maximizing the potential of the this compound scaffold to yield novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-5-nitrobenzoyl chloride with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux conditions (150°C) for 20 hours, followed by aqueous workup and extraction with ethyl acetate. Potassium carbonate is often used to deprotonate pyrrolidine, enhancing nucleophilicity . Yield optimization requires controlling stoichiometry (1:1.05 molar ratio of acyl chloride to pyrrolidine) and monitoring reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
| Parameter | Typical Conditions |
|---|---|
| Solvent | DMF or acetonitrile |
| Temperature | 150°C (reflux) |
| Reaction Time | 20–24 hours |
| Base | K₂CO₃ or Et₃N |
| Purification | Column chromatography (SiO₂) |
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- Answer :
- ¹H NMR : Expect signals for pyrrolidine protons (δ 1.8–2.0 ppm, multiplet for CH₂; δ 3.3–3.5 ppm, multiplet for N–CH₂) and aromatic protons (δ 7.5–8.5 ppm for chloro-nitrobenzoyl group). The absence of a carboxylic acid proton confirms successful acylation .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch) validate the functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 282.6 (C₁₁H₁₀ClN₂O₃⁺) confirms the molecular formula .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Answer : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Stability tests indicate decomposition at >200°C (DSC/TGA). Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond. Periodic HPLC analysis (C18 column, acetonitrile:H₂O gradient) is recommended to assess purity over time .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
- Answer : Contradictions may arise from rotational isomers (due to restricted rotation around the amide bond) or impurities. Strategies include:
- Variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at elevated temperatures .
- 2D NMR (COSY, HSQC) to confirm coupling between pyrrolidine protons and the aromatic ring .
- X-ray crystallography for definitive conformation analysis, though this requires high-purity crystals .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Key findings:
- The nitro group at the 5-position enhances electrophilicity at the 2-chloro position via resonance withdrawal.
- Solvent effects (PCM model) show higher reactivity in polar aprotic solvents (ΔG‡ ~25 kcal/mol in DMF vs. 30 kcal/mol in toluene) .
Q. How does the electronic nature of substituents on the benzoyl ring influence the compound’s biological activity?
- Answer : Structure-activity relationship (SAR) studies reveal:
- The nitro group (–NO₂) increases electrophilicity, enhancing interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
- Chlorine at the 2-position improves lipophilicity (logP ~2.1), facilitating membrane penetration.
- Pyrrolidine’s conformational flexibility allows optimal binding in enzyme active sites (e.g., protease inhibition) .
Methodological Guidance
Q. What strategies mitigate side reactions (e.g., over-nitration) during synthesis?
- Answer :
- Use controlled nitration conditions (HNO₃/H₂SO₄ at 0–5°C) to prevent di-nitration.
- Introduce protecting groups (e.g., acetyl) on the benzoyl ring before nitration, followed by deprotection .
- Monitor reaction progress in real-time using inline FTIR to detect intermediate formation .
Q. How to optimize purification when the compound co-elutes with by-products?
- Answer :
- Employ gradient elution in flash chromatography (e.g., 5–50% ethyl acetate in hexane).
- Use preparative HPLC with a chiral column (e.g., Chiralpak IA) if enantiomeric impurities are present .
- Recrystallization from ethanol:water (4:1) yields >95% purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
